ethyl 5-(2-hydrazinyl-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate
Description
Ethyl 5-(2-hydrazinyl-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate is an indole-based derivative characterized by a hydrazinyl-oxoethoxy substituent at the 5-position of the indole ring. This compound combines a reactive hydrazine moiety with an ester functional group, making it a versatile intermediate in medicinal chemistry and organic synthesis. Its structure is closely related to other indole carboxylates, such as ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate (CAS 40945-79-7), but differs in the substitution pattern at the 5-position, which influences its physicochemical and biological properties .
Properties
IUPAC Name |
ethyl 5-(2-hydrazinyl-2-oxoethoxy)-1,2-dimethylindole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-4-21-15(20)14-9(2)18(3)12-6-5-10(7-11(12)14)22-8-13(19)17-16/h5-7H,4,8,16H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPGYRJOCYGNOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(=O)NN)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(2-hydrazinyl-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Introduction of the Ester Group: The ester functional group can be introduced by reacting the indole derivative with ethyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Oxoethoxy Group: The oxoethoxy group can be introduced by reacting the esterified indole with ethyl bromoacetate in the presence of a base like potassium carbonate.
Hydrazinyl Group Addition: Finally, the hydrazinyl group can be added by reacting the oxoethoxy-indole derivative with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-hydrazinyl-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and hydrazinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with ketone or aldehyde functional groups.
Reduction: Reduced derivatives with amine functional groups.
Substitution: Substituted derivatives with various functional groups replacing the ester or hydrazinyl groups.
Scientific Research Applications
Ethyl 5-(2-hydrazinyl-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition, particularly for enzymes involved in metabolic pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 5-(2-hydrazinyl-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The indole core can interact with hydrophobic pockets of receptors, modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound is compared to structurally analogous indole derivatives (Table 1). Key differences lie in the substituents at the 5-position, which dictate reactivity, solubility, and biological activity.
Physicochemical Properties
- Stability : Hydrazine derivatives are prone to hydrolysis under acidic or basic conditions, unlike the more stable acetoxy or methoxy groups .
Research Findings and Data
Spectroscopic Data
Biological Activity
Ethyl 5-(2-hydrazinyl-2-oxoethoxy)-1,2-dimethyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the indole family. Compounds in this class have garnered attention due to their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, synthesizing data from various studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 304.29 g/mol. The structure features an indole ring, a carboxylate group, and a hydrazine derivative, which are critical for its biological interactions.
Indole derivatives have been shown to interact with various biological targets, including enzymes and receptors. This compound may exert its effects through the following mechanisms:
- Inhibition of Enzymes : Many indole derivatives act as inhibitors of key enzymes involved in cancer progression.
- Antioxidant Activity : The compound may exhibit antioxidant properties that protect cells from oxidative stress.
- Modulation of Signaling Pathways : It can influence signaling pathways related to cell growth and apoptosis.
Antitumor Activity
Several studies have investigated the antitumor potential of indole derivatives. For instance:
| Study | Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|---|
| Lu et al. (2016) | Indole Derivative | A549 (Lung Cancer) | 15 | Apoptosis induction |
| Liu et al. (2016) | Indole Derivative | HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
These studies suggest that compounds similar to this compound can effectively inhibit cancer cell proliferation.
Anti-inflammatory Activity
Indoles have also been studied for their anti-inflammatory properties:
| Study | Compound | Inflammatory Model | Effect |
|---|---|---|---|
| Kipp et al. (1999) | Indole Derivative | Carrageenan-induced paw edema in rats | Significant reduction in swelling |
| Ohtani et al. (2002) | Indole Derivative | LPS-induced inflammation in macrophages | Decreased cytokine production |
These findings indicate that the compound may help mitigate inflammatory responses.
Case Studies
-
Case Study on Antitumor Effects :
A recent study demonstrated that a derivative similar to this compound exhibited potent antitumor activity against various cancer cell lines through apoptosis induction and inhibition of proliferation. -
Case Study on Anti-inflammatory Properties :
Another research effort highlighted the compound's ability to reduce inflammation in an animal model by inhibiting pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
